Ethyl 5-hydroxyindole-2-carboxylate: A Technical Guide for Advanced Research and Development
Ethyl 5-hydroxyindole-2-carboxylate: A Technical Guide for Advanced Research and Development
An In-depth Examination of a Versatile Heterocyclic Building Block for Drug Discovery and Organic Synthesis
Introduction
Ethyl 5-hydroxyindole-2-carboxylate, with the CAS Registry Number 24985-85-1, is a pivotal heterocyclic compound that has garnered significant attention within the scientific community. Its unique structural framework, featuring a hydroxylated indole core coupled with a reactive carboxylate ester, positions it as a highly valuable intermediate in the realms of medicinal chemistry, pharmaceutical development, and organic synthesis.[1][2] The indole scaffold itself is a privileged structure in drug discovery, appearing in a vast array of natural products and synthetic therapeutic agents.[3] The addition of a hydroxyl group at the 5-position and an ethyl carboxylate at the 2-position provides strategic handles for molecular elaboration, enabling the synthesis of complex molecules with diverse biological activities.[4] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the synthesis, chemical properties, reactivity, and applications of this important molecule.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the fundamental properties of Ethyl 5-hydroxyindole-2-carboxylate is essential for its effective use in research and synthesis.
| Property | Value | Source |
| CAS Number | 24985-85-1 | [5] |
| Molecular Formula | C₁₁H₁₁NO₃ | [5] |
| Molecular Weight | 205.21 g/mol | [5] |
| Appearance | Off-white to light brown powder | [4] |
| Melting Point | 205-209 °C | [4] |
| Solubility | Insoluble in water | [1] |
| Storage | Store at 2-8 °C in a cool, dry, well-ventilated area. Protect from moisture and heat. | [1] |
Spectroscopic analysis is critical for the unambiguous identification and characterization of Ethyl 5-hydroxyindole-2-carboxylate. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound.[5]
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Infrared (IR) Spectroscopy: The IR spectrum reveals key functional groups. Characteristic peaks include a broad absorption for the O-H stretch of the hydroxyl group and the N-H stretch of the indole ring, as well as a strong carbonyl (C=O) stretch from the ethyl ester.[5]
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Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule, allowing for complete structural elucidation.
Synthesis Strategies
The synthesis of indole-2-carboxylates is a well-established area of organic chemistry, with several named reactions being applicable. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance of functional groups.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.[6] For Ethyl 5-hydroxyindole-2-carboxylate, a potential route would involve the reaction of a p-hydroxyphenylhydrazine with an appropriate pyruvate derivative under acidic conditions.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis offers a milder alternative to the Fischer method and is often preferred for substrates with sensitive functional groups. This two-step process begins with the formation of an enamine from a substituted o-nitrotoluene, followed by reductive cyclization to form the indole ring.
Synthesis from Substituted Anilines
Another common approach involves the use of substituted anilines. For instance, a p-substituted aniline derivative can be reacted with ethyl α-methylacetoacetate to form an intermediate which can then be cyclized to the corresponding ethyl 5-substituted indole-2-carboxylate.[7] A patent describes a method for synthesizing indole-2-carboxylic acid from nitrotoluene and diethyl oxalate, which could be adapted for the synthesis of the ethyl ester.[8]
Representative Synthetic Workflow: Fischer Indole Synthesis
The following diagram illustrates a generalized workflow for the Fischer Indole Synthesis, a common method for preparing indole derivatives.
Caption: Generalized workflow of the Fischer Indole Synthesis.
Key Reactions and Derivatizations
The functional groups of Ethyl 5-hydroxyindole-2-carboxylate provide multiple avenues for chemical modification, making it a versatile building block for creating a library of derivatives.
Reactions at the Indole Nitrogen (N-1)
The indole nitrogen can be readily alkylated or acylated. For instance, alkylation can be achieved using an alkyl halide in the presence of a base like potassium hydroxide in acetone.[3] It is important to note that the choice of base and solvent is crucial; for example, using sodium methoxide in methanol can lead to transesterification of the ethyl ester rather than N-alkylation.[3]
Reactions at the Carboxylate Ester (C-2)
The ethyl ester at the 2-position is a key functional handle for creating amide derivatives, which are prevalent in pharmacologically active molecules.[9][10]
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Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (5-hydroxyindole-2-carboxylic acid) under basic conditions, for example, using aqueous sodium hydroxide.[11] This carboxylic acid is itself a valuable intermediate for further modifications.[12][13]
-
Amide Coupling: The resulting carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents to form indole-2-carboxamides.[14]
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Hydrazinolysis: The ester can be converted to a carbohydrazide by refluxing with hydrazine hydrate.[3] This hydrazide can then be reacted with aldehydes and ketones to form hydrazones, or used in the synthesis of other heterocyclic systems like thiazoles.[3]
Reactions at the Hydroxyl Group (C-5)
The phenolic hydroxyl group at the 5-position can undergo reactions typical of phenols, such as etherification or esterification, allowing for further diversification of the molecular scaffold.
Electrophilic Aromatic Substitution
The indole ring is an electron-rich aromatic system and can undergo electrophilic substitution. The position of substitution will be directed by the existing substituents.
Experimental Protocol: Synthesis of Indole-2-Carboxamides
This protocol outlines a general procedure for the synthesis of indole-2-carboxamides from the corresponding carboxylic acid.
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Acid Formation: Hydrolyze Ethyl 5-hydroxyindole-2-carboxylate to 5-hydroxyindole-2-carboxylic acid using an aqueous solution of a suitable base (e.g., NaOH or LiOH).[11]
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Activation: Activate the carboxylic acid using a coupling agent. Common choices include carbodiimides (e.g., EDC, DCC) or other reagents like HATU or HOBt in an appropriate aprotic solvent (e.g., DMF, DCM).
-
Amine Addition: Add the desired primary or secondary amine to the reaction mixture. A tertiary amine base (e.g., triethylamine, DIPEA) is often included to neutralize any acid formed during the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, perform an aqueous workup to remove excess reagents and byproducts. The crude product is then purified, typically by column chromatography or recrystallization, to yield the desired indole-2-carboxamide.
Applications in Drug Discovery and Medicinal Chemistry
The indole-2-carboxylate scaffold is a cornerstone in the development of novel therapeutic agents. The 5-hydroxy substitution is particularly interesting as it mimics the structure of the neurotransmitter serotonin (5-hydroxytryptamine), making these compounds valuable for targeting serotonin receptors and related neurological pathways.[2]
Precursor for Bioactive Molecules
Ethyl 5-hydroxyindole-2-carboxylate and its derivatives serve as key precursors in the synthesis of a wide range of biologically active compounds.
-
Anticancer Agents: Derivatives of 5-hydroxyindole-3-carboxylic acid have been synthesized and investigated for their cytotoxic effects against breast cancer cells.[15] Furthermore, 5-substituted-indole-2-carboxamides have been developed as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2), showing potent antiproliferative activity.[9][10]
-
Cannabinoid Receptor Modulators: The indole-2-carboxamide scaffold is the basis for allosteric modulators of the cannabinoid CB1 receptor.[11]
-
TRPV1 Agonists: Indole-2-carboxamides have also been identified as effective scaffolds for the design of new agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1).[14]
-
Histamine H3 Receptor Inverse Agonists: 5-hydroxyindole-2-carboxylic acid amides have been prepared as histamine-3 receptor inverse agonists.[13]
Building Block in Organic Synthesis
Beyond its direct applications in medicinal chemistry, Ethyl 5-hydroxyindole-2-carboxylate is a versatile building block in broader organic synthesis. It is used as a raw material and intermediate for pharmaceuticals, agrochemicals, and dyestuffs.[1][16] Its structure is also relevant to the synthesis of natural products and advanced materials.[2] For example, dihydroxyindoles are the primary monomer units of eumelanin, and synthetic access to these structures is of great interest.[17]
Signaling Pathway and Drug Target Interaction
The following diagram illustrates the role of indole derivatives as inhibitors of key cancer-related signaling pathways.
Caption: Inhibition of EGFR and CDK2 pathways by indole derivatives.
Conclusion
Ethyl 5-hydroxyindole-2-carboxylate is a molecule of significant strategic importance in modern chemical and pharmaceutical research. Its inherent reactivity, coupled with the biological relevance of the 5-hydroxyindole core, makes it an indispensable tool for the synthesis of novel compounds with therapeutic potential. The synthetic pathways to this molecule are well-understood, and its functional handles offer a rich platform for chemical exploration. For researchers and drug development professionals, a deep understanding of the properties and reactivity of this compound is key to unlocking its full potential in the creation of next-generation medicines and advanced materials.
References
-
Al-Hussain, S. A., & El-Sayed, N. N. E. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecular Diversity Preservation International (MDPI). Available at: [Link]
-
Kulkarni, P. M., et al. (2017). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules. Available at: [Link]
-
Ahmed, F. A., et al. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. Available at: [Link]
-
Iannotti, F. A., et al. (2022). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Available at: [Link]
-
Teymori, A., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical Sciences. Available at: [Link]
-
Ahmed, F. A., et al. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. Available at: [Link]
-
NIST. (n.d.). Ethyl 5-hydroxyindole-2-carboxylate. NIST Chemistry WebBook. Available at: [Link]
-
Aebly, A. H., et al. (2018). Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. RSC Advances. Available at: [Link]
-
PubChem. (n.d.). Ethyl 5-chloroindole-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
- CN102020600A - Synthetic method of indole-2-carboxylic acid. (n.d.). Google Patents.
-
PubChem. (n.d.). 5-Hydroxyindole-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
- KR100411599B1 - Process for preparation of 5-substituted indole derivatives. (n.d.). Google Patents.
-
Daugulis, O., et al. (2016). Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C–H Bonds. Organic Letters. Available at: [Link]
-
Bergel, F., & Morrison, A. L. (1943). 5-Hydroxyindole. Journal of the Chemical Society. Available at: [Link]
-
ValQi, G. (1999). Regiospecific Functionalization of Indole-2-Carboxylates and Diastereoselective Preparation of the Corresponding Indolines. Heterocycles. Available at: [Link]
-
Taber, D. F., & Straney, P. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Available at: [Link]
-
Bisson, W. H., et al. (2016). Indole-2-carboxamides Optimization for Antiplasmodial Activity. Molecules. Available at: [Link]
-
Michalska, D., et al. (2020). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules. Available at: [Link]
Sources
- 1. Ethyl 5-hydroxyindole-2-carboxylate, 98+% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Ethyl 5-hydroxyindole-2-carboxylate [webbook.nist.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google Patents [patents.google.com]
- 8. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 9. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Hydroxyindole-2-carboxylic acid | C9H7NO3 | CID 88958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. goldbio.com [goldbio.com]
- 14. mdpi.com [mdpi.com]
- 15. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ethyl 5-hydroxyindole-2-carboxylate, 98+% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 17. Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
